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Compound of Interest

Compound Name: Lariciresinol Acetate

Cat. No.: B15594601

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and
spectrometric data for Lariciresinol acetate, a naturally occurring lignan with potential
applications in pharmaceutical research. Due to the limited public availability of the full-text
primary literature detailing its synthesis and characterization, this document presents expected
data based on the known structure of Lariciresinol acetate and spectroscopic data from its
parent compound, Lariciresinol, and related acetylated lignans. Detailed experimental protocols
for obtaining such data are also provided.

Core Spectroscopic and Spectrometric Data

Lariciresinol acetate is a derivative of Lariciresinol, with the molecular formula C22H2607 and
a molecular weight of 402.44 g/mol . The acetylation typically occurs at one of the hydroxyl
groups of the Lariciresinol backbone. The precise spectroscopic data is crucial for its
unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules
like Lariciresinol acetate. Both *H (proton) and 13C (carbon-13) NMR provide detailed
information about the chemical environment of each atom.
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Table 1: Expected *H NMR Chemical Shifts for Lariciresinol Acetate

Solvent: CDCls, Reference: TMS (6 0.00 ppm). Data is predicted based on known shifts for

Lariciresinol and the effect of acetylation.

. Expected Chemical
Proton Assignment

Coupling Constant

Multiplicity

Shift (6, ppm) (J, Hz)
Aromatic Protons 6.50 - 7.00 m
H-2 ~4.70 d ~7.0
H-7'a ~4.20 dd ~11.0, 4.0
H-7'B ~3.90 dd ~11.0, 6.0
Methoxy Protons (-
OCHs) 3.80-3.90 s
H-8 ~2.90 m
H-7a ~2.60 dd ~14.0, 5.0
H-7B ~2.50 dd ~14.0, 9.0
H-8' ~2.40 m
Acetyl Protons (- 210 S

COCHs)

Table 2: Expected 13C NMR Chemical Shifts for Lariciresinol Acetate

Solvent: CDCIs, Reference: CDCIs (& 77.16 ppm). Data is predicted based on known shifts for

Lariciresinol and the effect of acetylation.
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Carbon Assignment

Expected Chemical Shift (6, ppm)

Acetyl Carbonyl (-COCHs) ~171.0
Aromatic Carbons 145.0 - 148.0
Aromatic Carbons 132.0-134.0
Aromatic Carbons 110.0-122.0
C-2 ~83.0

C-3 ~72.0

C-9' ~65.0
Methoxy Carbons (-OCHs) ~56.0

C-8 ~54.0

C-4 ~42.0

C-7 ~34.0

Acetyl Methyl (-COCHs3) ~21.0

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification and structural confirmation. For Lariciresinol

acetate, Electrospray lonization (ESI) is a commonly used soft ionization technique.

Table 3: Expected Mass Spectrometry Data for Lariciresinol Acetate

lonization Mode: Electrospray lonization (ESI), Positive and Negative Modes.
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lon Expected m/z Notes

Molecular ion in positive mode

[M+H]* 403.1699
(Calculated for C22H2707%)

Sodium adduct in positive
[M+Na]* 425.1518 mode (Calculated for
C22H2607Nat)

Molecular ion in negative
[M-H]~ 401.1555 mode (Calculated for
C22H25077)

Fragmentation would likely
involve the loss of the acetyl
) ] group (CHsCO), water (H20),
Fragmentation lons Various
and methoxy groups (CHs0),
as well as cleavage of the

tetrahydrofuran ring.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the
spectroscopic and spectrometric data for Lariciresinol acetate. These are generalized
protocols based on standard practices for the analysis of lignans.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

[e]

Accurately weigh 5-10 mg of purified Lariciresinol acetate.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCIs) or another

o

suitable deuterated solvent.

Add a small amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).

o

[¢]

Transfer the solution to a 5 mm NMR tube.
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e 'H NMR Spectroscopy:
o Instrument: 400 MHz or higher NMR spectrometer.
o Experiment: Standard proton NMR experiment.

o Parameters:

Pulse sequence: zg30

Number of scans: 16-64 (depending on sample concentration)

Acquisition time: ~3-4 seconds

Relaxation delay: 1-2 seconds

Spectral width: -2 to 12 ppm
e 13C NMR Spectroscopy:
o Instrument: 100 MHz or higher NMR spectrometer.
o Experiment: Proton-decoupled 3C NMR experiment.

o Parameters:

Pulse sequence: zgpg30

Number of scans: 1024 or more (due to the low natural abundance of 13C)

Acquisition time: ~1-2 seconds

Relaxation delay: 2 seconds

Spectral width: -10 to 220 ppm

Mass Spectrometry (MS)

e Sample Preparation:
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o Prepare a dilute solution of purified Lariciresinol acetate (approximately 1-10 pg/mL) in a
suitable solvent such as methanol or acetonitrile.

o The solvent should be compatible with the electrospray ionization source.

e LC-MS/MS Analysis:
o Liquid Chromatography (LC) System:
» Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 um).
= Mobile Phase A: 0.1% formic acid in water.
» Mobile Phase B: 0.1% formic acid in acetonitrile.

» Gradient: A suitable gradient from a low to high percentage of mobile phase B to ensure
good separation.

» Flow Rate: 0.2 - 0.4 mL/min.
» Injection Volume: 1-5 L.
o Mass Spectrometry (MS) System:
» |on Source: Electrospray lonization (ESI).
= |onization Mode: Positive and/or negative.

» Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass
data.

» Scan Range: m/z 100 - 1000.
» Capillary Voltage: 3-4 kV.
= Source Temperature: 100-150 °C.

» For MS/MS: Collision-induced dissociation (CID) with varying collision energies to
induce fragmentation.
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Visualizations
Workflow for Isolation and Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation of Lariciresinol acetate
from a plant source and its subsequent spectroscopic and spectrometric analysis.
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Isolation and Purification

Plant Material

'

Solvent Extraction
(e.g., Ethanol/Methanol)

'

Crude Extract

'

Liquid-Liquid Partitioning
(e.g., Hexane, Ethyl Acetate)

'

Enriched Lignan Fraction

'

Column Chromatography
(Silica Gel, Sephadex LH-20)

Pure Lariciresinol Acetate

Spectr$scopic and Spectrometric Analysis

NMR Spectroscopy Mass Spectrometry
(1H, 1C, 2D NMR) (HR-ESI-MS, MS/MS)

Data Analysis and
Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for the isolation and analysis of Lariciresinol acetate.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15594601?utm_src=pdf-body-img
https://www.benchchem.com/product/b15594601?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This guide provides a foundational understanding of the spectroscopic and spectrometric
properties of Lariciresinol acetate. For definitive and precise data, access to the primary
literature or experimental replication is recommended. The provided protocols offer a robust
starting point for researchers aiming to characterize this and similar lignan compounds.

 To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of
Lariciresinol Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15594601#spectroscopic-data-of-lariciresinol-
acetate-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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